

An In-depth Technical Guide to the Antithrombotic Agent Iliparcil (C16H18O6S)

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Iliparcil (chemical formula: C16H18O6S) is a promising orally active antithrombotic agent. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and a detailed exploration of its proposed mechanism of action, drawing parallels with the closely related compound, naroparcil. While direct quantitative preclinical and clinical data for **Iliparcil** are not extensively available in the public domain, this guide synthesizes the existing information and leverages data from analogous compounds to present a robust working model for research and development professionals. This document outlines key experimental protocols for evaluating its antithrombotic and anticoagulant activities and provides visualizations of its biochemical pathway and experimental workflows.

Chemical Structure and Physicochemical Properties

Iliparcil is chemically identified as 4-ethyl-7-[(2R,3R,4S,5S)-3,4,5-trihydroxythian-2-yl]oxychromen-2-one. Its structure features a coumarin core linked to a thiosugar moiety.



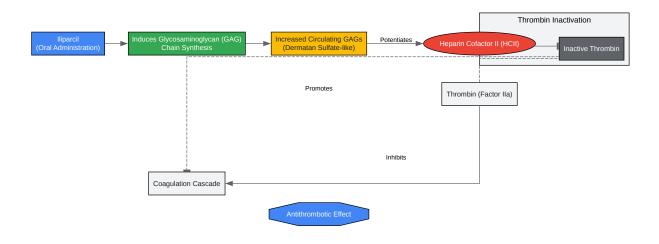
Property	Value	Source
Molecular Formula	C16H18O6S	PubChem
Molecular Weight	338.38 g/mol	PubChem
CAS Number	137214-72-3	PubChem
IUPAC Name	4-ethyl-7- [(2R,3R,4S,5S)-3,4,5- trihydroxythian-2- yl]oxychromen-2-one	PubChem
Canonical SMILES	CCC1=CC(=O)OC2=CC(=CC= C12)O[C@H]3INVALID- LINKO)O">C@@HO	PubChem

Proposed Mechanism of Action: A Parallel with Naroparcil

Direct mechanistic studies on **Iliparcil** are limited. However, extensive research on the structurally similar β -D-xyloside, naroparcil, provides a strong hypothetical framework for **Iliparcil**'s antithrombotic activity. Naroparcil is known to induce the in vivo biosynthesis of circulating glycosaminoglycans (GAGs).[1] These induced GAGs, particularly a dermatan sulfate-like compound, then potentiate the activity of Heparin Cofactor II (HCII).[1][2] HCII is a serine protease inhibitor (serpin) that specifically inactivates thrombin (Factor IIa).[3] By accelerating the inactivation of thrombin by HCII, the coagulation cascade is inhibited, leading to an antithrombotic effect.[2]

Given the structural similarities, it is highly probable that **Iliparcil** functions as a substrate for GAG chain polymerization, leading to the production of GAGs that enhance HCII-mediated thrombin inhibition.





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Caption: Proposed mechanism of action for Iliparcil.

Preclinical Data (Based on Naroparcil Analogy)

While specific preclinical data for **Iliparcil** is not publicly available, the data for naroparcil offers valuable insights into the expected efficacy and safety profile.

In Vivo Antithrombotic Activity

The antithrombotic efficacy of naroparcil and its induced GAGs has been demonstrated in a Wessler-based stasis model of venous thrombosis in rats.



Compound/Fraction	ED80 (Wessler Model, Rat)	Source
Unfractionated GAG extract from naroparcil-treated rabbits	610 UA/kg	
High affinity GAG fraction (for HCII)	56 UA/kg	

ED80: Effective dose required to produce an 80% antithrombotic effect.

In Vitro Anticoagulant Activity

Interestingly, despite its potent in vivo antithrombotic effect, naroparcil did not significantly affect standard in vitro coagulation parameters in plasma from treated animals.

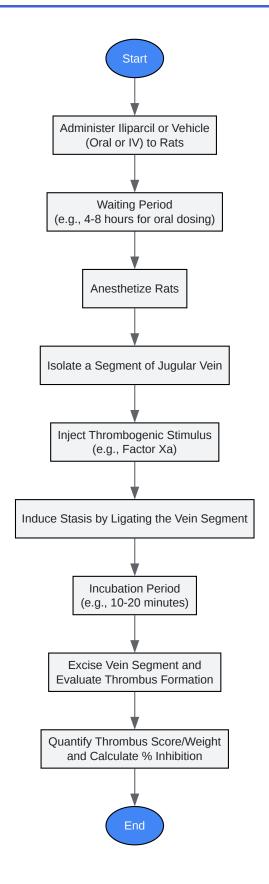
Coagulation Assay	Effect of Naroparcil	Source
Activated Partial Thromboplastin Time (aPTT)	No significant effect	
Prothrombin Time (PT)	No significant effect	
Thrombin Time (TT)	No significant effect	
Sensitized Thrombin Time	Modest but significant increase	-

This profile suggests that **Iliparcil** may have a favorable therapeutic window, with potent antithrombotic effects at doses that do not cause systemic anticoagulation, potentially reducing the risk of bleeding.

Experimental Protocols In Vivo Venous Thrombosis Model (Wessler Assay)

This protocol is adapted from methodologies used to evaluate naroparcil and is suitable for assessing the in vivo antithrombotic efficacy of **Iliparcil**.





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Caption: Workflow for the Wessler venous thrombosis model.



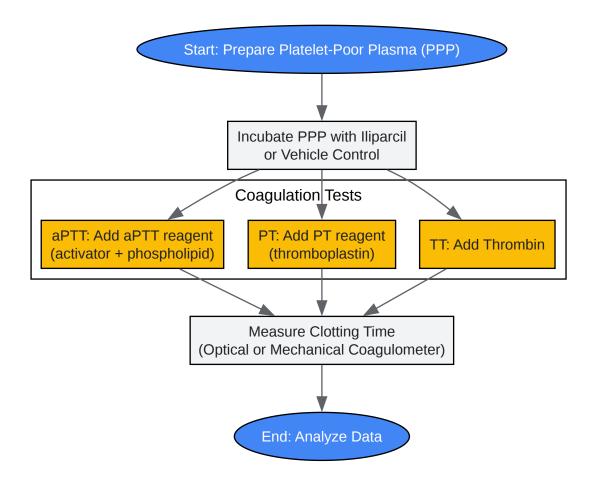
Methodology:

- Animal Model: Male Wistar rats.
- Drug Administration: Iliparcil administered orally or intravenously at various doses. A vehicle control group is included.
- Thrombosis Induction: Following a suitable absorption period, animals are anesthetized. A segment of the jugular vein is isolated, and a thrombogenic stimulus (e.g., bovine Factor Xa) is injected.
- Stasis: The isolated vein segment is ligated to induce stasis for a defined period (e.g., 10 minutes).
- Evaluation: The ligated segment is excised, and the resulting thrombus is graded or weighed.
- Data Analysis: The dose-response relationship is determined, and the effective dose (e.g., ED50 or ED80) is calculated.

In Vitro Coagulation Assays

These standard assays are crucial for determining the direct anticoagulant effects of Iliparcil.





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Caption: General workflow for in vitro coagulation assays.

Methodology:

- Plasma Preparation: Obtain platelet-poor plasma (PPP) from citrated whole blood.
- Incubation: Incubate PPP with varying concentrations of Iliparcil or a vehicle control.
- aPTT (Activated Partial Thromboplastin Time): Add an activator (e.g., silica) and a
 phospholipid reagent to the plasma, followed by calcium chloride to initiate coagulation.
 Measure the time to clot formation. This assesses the intrinsic and common pathways.
- PT (Prothrombin Time): Add a thromboplastin reagent (tissue factor) to the plasma to initiate coagulation. Measure the time to clot formation. This assesses the extrinsic and common pathways.



• TT (Thrombin Time): Add a known amount of thrombin to the plasma and measure the time to clot formation. This directly assesses the conversion of fibrinogen to fibrin.

Clinical Development

As of the date of this guide, there is no publicly available information on clinical trials specifically for **Iliparcil**. Further investigation into patent literature and clinical trial registries may provide future updates on its development status.

Conclusion and Future Directions

Iliparcil is a coumarin-thiosugar conjugate with demonstrated potential as an oral antithrombotic agent. Based on the well-documented mechanism of the related compound naroparcil, **Iliparcil** is hypothesized to act by stimulating the synthesis of GAGs that potentiate HCII-mediated thrombin inhibition. This mechanism is attractive as it may offer a potent antithrombotic effect with a reduced risk of systemic bleeding compared to traditional anticoagulants.

Future research should focus on:

- Direct Mechanistic Studies: Confirming that Iliparcil induces GAG synthesis and potentiates
 HCII activity.
- Quantitative Preclinical Evaluation: Conducting in vivo thrombosis models and in vitro coagulation assays specifically with Iliparcil to determine its potency and safety profile.
- Pharmacokinetic and Pharmacodynamic Studies: Characterizing the absorption, distribution, metabolism, and excretion (ADME) of Iliparcil and correlating its plasma concentrations with its biological effects.

Successful completion of these studies will be critical to advancing **Iliparcil** into clinical development as a novel antithrombotic therapy.

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